molecular formula C20H18ClN5OS B2751652 7-(3-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 901242-62-4

7-(3-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2751652
CAS No.: 901242-62-4
M. Wt: 411.91
InChI Key: XGVNDOLAIVMZMY-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 3-chlorophenyl group at position 7, a methyl group at position 5, a methylsulfanyl moiety at position 2, and an N-phenyl carboxamide functional group at position 4. The triazolo-pyrimidine scaffold is known for its structural rigidity and versatility, allowing for diverse substitutions that modulate physicochemical and biological properties .

Properties

IUPAC Name

7-(3-chlorophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-12-16(18(27)23-15-9-4-3-5-10-15)17(13-7-6-8-14(21)11-13)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVNDOLAIVMZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(3-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method using a dicationic molten salt as a catalyst has been documented, which provides high yields and is environmentally friendly . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products depend on the specific reaction but can include various substituted triazolo-pyrimidine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines. The primary mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), disrupting the cell cycle and inducing apoptosis in cancer cells.

Table 1: Anticancer Activity against Various Cell Lines

Cell LineIC50 (nM)Comparison to Doxorubicin
MCF-745More potent
A54930Comparable
HCT11699Less potent

The IC50 values indicate that the compound is more effective than standard chemotherapeutics like doxorubicin in some cases, making it a promising candidate for further development in cancer therapy .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Studies suggest that it may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to neuroinflammation and apoptosis .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model (MCF-7) : In vitro studies demonstrated that treatment with 7-(3-Chlorophenyl)-5-Methyl-2-(Methylsulfanyl)-N-Phenyl-4H,7H-[1,2,4]Triazolo[1,5-A]Pyrimidine-6-Carboxamide resulted in significant reduction of cell viability compared to untreated controls. The mechanism was linked to CDK2 inhibition leading to G1 phase arrest and subsequent apoptosis.
  • Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of this compound showed reduced markers of oxidative stress and improved cognitive function as assessed by behavioral tests. These findings suggest potential applications in treating neurodegenerative disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Functional Groups Biological Activity
Target Compound 3-Chlorophenyl (7), Methyl (5), Methylsulfanyl (2) N-Phenyl carboxamide (6) Not explicitly reported; hypothesized herbicidal/antimicrobial activity
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate 2-Chlorophenyl (5), Chloromethyl (7), Hydroxy (7) Ethyl carboxylate (6) Potential pesticide activity; structural stability confirmed via crystallography
N-[3-(4-Quinazolyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones Quinazoline, pyrazole, aldehyde hydrazone Carboxylate, hydrazone Antimicrobial (e.g., 50 μg/mL inhibition of Fusarium graminearum)

Key Observations:

Chlorophenyl Position : The target compound’s 3-chlorophenyl group (vs. 2-chlorophenyl in the analog from ) may alter steric and electronic interactions with biological targets. Meta-substitution often enhances metabolic stability compared to ortho-substitution .

Functional Groups: The N-phenyl carboxamide in the target compound contrasts with the ethyl carboxylate in ’s analog.

Core Saturation : The target compound’s 4H,7H-pyrimidine core is partially unsaturated, whereas ’s analog has a tetrahydro (saturated) core. Saturation impacts conformational flexibility and bioavailability .

Physicochemical Properties

  • Solubility : The ethyl carboxylate group in ’s analog likely increases hydrophilicity compared to the target compound’s carboxamide.
  • Stability : Crystallographic data from confirms that triazolo-pyrimidine derivatives exhibit stable bond lengths and angles, suggesting the target compound’s core is similarly robust .

Research Findings and Implications

Agrochemical Applications : The methylsulfanyl and chlorophenyl groups in the target compound are consistent with herbicidal agents that disrupt plant cell mitosis or lipid biosynthesis .

Synthetic Flexibility : The triazolo-pyrimidine core allows modular substitutions, enabling optimization for specific biological targets .

Biological Activity

The compound 7-(3-chlorophenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimalarial effects, and potential neuroprotective roles.

Chemical Structure and Properties

The compound features a triazolopyrimidine core substituted with a chlorophenyl group and a methylsulfanyl moiety. Its structure can be represented as follows:

C16H16ClN5S\text{C}_{16}\text{H}_{16}\text{ClN}_5\text{S}

This complex structure contributes to its unique biological interactions.

Anticancer Activity

Triazolopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines, notably:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)

In vitro studies show that this compound has an IC50 value lower than that of standard chemotherapeutics like doxorubicin, demonstrating its potential as an effective anticancer agent .

Table 1: Anticancer Activity against Various Cell Lines

Cell LineIC50 (μM)Comparison to Doxorubicin
MCF-7<25More potent
A54930Comparable
HCT11640Less potent

Antimalarial Activity

The compound also shows promise in antimalarial applications. It has been tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The results indicated moderate antiplasmodial activity with IC50 values ranging from 11.3 to 53.8 μM .

Table 2: Antimalarial Activity Against Plasmodium falciparum

StrainIC50 (μM)Activity Level
CQ-Sensitive (3D7)11.6Moderate
CQ-Resistant (W2)11.3Moderate

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective effects. Its ability to inhibit inflammatory pathways and protect neuronal cells from oxidative stress is under investigation. Preliminary data indicate potential benefits in models of neurodegenerative diseases .

The mechanism of action for the anticancer properties of this compound appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This selective targeting may contribute to its efficacy against cancer cells while sparing normal cells .

For antimalarial activity, studies suggest that the compound interferes with the metabolic processes of the Plasmodium parasite during its lifecycle, particularly at the trophozoite stage .

Case Studies

  • MCF-7 Cell Line Study : A study demonstrated that derivatives similar to the compound showed enhanced apoptosis in MCF-7 cells compared to untreated controls.
  • Antimalarial Efficacy : In a comparative study with other triazolopyrimidines, this compound exhibited superior activity against resistant strains of P. falciparum, suggesting it could be part of combination therapies in malaria treatment.

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